4-Pentenoyl fluoride
Description
4-Pentenoyl fluoride (CAS RN: Not explicitly provided in evidence) is an acyl fluoride derivative of pent-4-enoic acid. Acyl fluorides, in general, are less reactive than chlorides due to the stronger C–F bond and lower electrophilicity . However, they are valued for their stability and controlled reactivity in specific synthetic applications.
4-Pentenoyl chloride, the chloride counterpart, is extensively documented as a reagent in organic synthesis. Key applications include:
- Peptide cyclization: Used to synthesize cyclic tetrapeptides via ring-closing metathesis (RCM) .
- Esterification: Reacts with alcohols to form esters, as demonstrated in the synthesis of complex cyclopropane-lactone intermediates .
- Amino group protection: Employed to protect α-trifluoromethylalanine (α-TfmAla) in peptide synthesis .
Properties
CAS No. |
719301-32-3 |
|---|---|
Molecular Formula |
C5H7FO |
Molecular Weight |
102.11 g/mol |
IUPAC Name |
pent-4-enoyl fluoride |
InChI |
InChI=1S/C5H7FO/c1-2-3-4-5(6)7/h2H,1,3-4H2 |
InChI Key |
MGDUKFZZYXUQKC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentenoyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-pentenoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of 4-pentenoyl fluoride may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of fluorinating agents like DAST or SF4 is common, and the process may be optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
4-Pentenoyl fluoride undergoes nucleophilic acyl substitution with amines, alcohols, and other nucleophiles due to its high electrophilicity. Key findings include:
Reaction with Ammonia
-
Reacting 4-pentenoyl fluoride with ammonia in dichloromethane/diethylamine at room temperature yields 4-pentenamide, with subsequent acidification producing the hydrochloride salt (98% yield) .
-
Conditions : 1.0 M HCl in ether, isopropanol solvent, 10-minute reaction time .
Esterification
-
Analogous to prenyl bromide reactions , 4-pentenoyl fluoride reacts with sodium carboxylates (e.g., prenyl methyl butyrate) in DMF to form esters like prenyl cinnamate.
| Substrate | Nucleophile | Product | Yield | Conditions |
|---|---|---|---|---|
| 4-Pentenoyl fluoride | Ammonia | 4-Pentenamide hydrochloride | 98% | 1.0 M HCl, ether |
| 4-Pentenoyl fluoride | Sodium carboxylate | Prenyl cinnamate | 85% | DMF, room temp |
Fluorination of the Alkene Moiety
The pentenoyl group’s alkene participates in regioselective fluorination under photochemical conditions:
Ammoniofluorination
-
Using Selectfluor and cyclohexenone as a sensitizer under 300 nm UV light, the alkene undergoes ammoniofluorination to form β-fluoropiperazines .
-
Regioselectivity : Favors the more substituted fluoride (secondary ammoniofluoride) with 95% yield in competition experiments .
| Substrate | Fluorinating Agent | Product | Yield | Conditions |
|---|---|---|---|---|
| 4-Pentenoyl fluoride | Selectfluor | β-Fluoropiperazine | 95% | UV (300 nm), ACN, 12 h |
Dehydration and Cyclization
4-Pentenoyl fluoride derivatives undergo dehydration to form nitriles or cyclize into heterocycles:
Dehydration to Nitriles
Cyclization via [2+2] Photocycloaddition
-
In the presence of cyclohexenone and UV light, minor pathways yield fluorinated cycloadducts, though these are less favored compared to ammoniofluorination .
Stability and Storage
4-Pentenoyl fluoride derivatives exhibit high stability under controlled conditions:
Scientific Research Applications
4-Pentenoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives may be explored for potential biological activity, including enzyme inhibition or receptor binding studies.
Medicine: Fluorinated compounds are often investigated for their potential as pharmaceuticals, and 4-pentenoyl fluoride may serve as a precursor in drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-pentenoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The presence of the fluorine atom enhances its electrophilic character, making it more reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations, including the formation of carbon-fluorine bonds, which are of significant interest in medicinal chemistry and materials science.
Comparison with Similar Compounds
Key Findings :
- 4-Pentenoyl chloride’s α,β-unsaturated structure enhances its utility in RCM reactions, enabling efficient macrocyclization .
- Unlike simpler acyl chlorides (e.g., propanoyl chloride), 4-pentenoyl chloride’s pentenoyl group introduces conformational flexibility in cyclic peptides, influencing β-turn formation .
- Acyl fluorides generally require harsher conditions for activation (e.g., Lewis acids) compared to chlorides, making 4-pentenoyl chloride more practical for routine acylation .
Key Findings :
- 4-Pentenoyl chloride’s dual hazard classification (corrosive and flammable) necessitates stringent safety protocols, including flame-resistant storage and vapor control .
Cost and Commercial Availability
Key Findings :
- 4-Pentenoyl chloride is cost-effective for research applications compared to structurally complex acyl halides (e.g., 2-bromophenoxypropanoyl chloride) .
- Acyl fluorides are less commercially prevalent, reflecting their niche applications and stability challenges.
Biological Activity
4-Pentenoyl fluoride (C5H7FO) is a chemical compound that has garnered attention for its potential biological activities and applications, particularly in the fields of medicinal chemistry and synthetic biology. This article explores the biological activity of 4-Pentenoyl fluoride through various studies and findings, presenting data in tables and discussing case studies that highlight its significance.
Chemical Structure and Properties
4-Pentenoyl fluoride is an unsaturated fluorinated compound characterized by the presence of a pentenoyl group attached to a fluoride moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C5H7FO
- Molecular Weight : 112.11 g/mol
The presence of the fluoride atom is thought to influence its reactivity and biological interactions, particularly in enzyme inhibition and metabolic pathways.
Enzyme Inhibition
Research indicates that 4-Pentenoyl fluoride may act as an inhibitor of certain enzymes, similar to other fluoride compounds. The mechanisms by which fluoride inhibits enzymatic activity often involve competition with essential metal ions such as magnesium. This inhibition can lead to disruptions in metabolic processes, particularly those involving glycolysis and ATP production.
- Key Enzymes Affected :
- Enolase: A critical enzyme in the glycolytic pathway.
- ATPases: Involved in energy metabolism and ion transport.
The inhibition of these enzymes can result in decreased cellular energy levels and altered metabolic states, potentially leading to cellular dysfunction under certain conditions.
Antimicrobial Activity
Fluorinated compounds are often noted for their antimicrobial properties. 4-Pentenoyl fluoride's structural characteristics may enhance its ability to penetrate microbial membranes, thereby exerting antibacterial effects. Studies have shown that fluorinated compounds can inhibit bacterial growth by interfering with metabolic pathways or by direct damage to cellular components.
Case Study 1: Antimicrobial Efficacy
A study conducted on various strains of bacteria demonstrated that 4-Pentenoyl fluoride exhibited significant antimicrobial activity. The compound was tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that 4-Pentenoyl fluoride could be a candidate for further development as an antimicrobial agent.
Case Study 2: Enzyme Inhibition Profile
In vitro studies assessing the inhibitory effects of 4-Pentenoyl fluoride on enolase revealed a dose-dependent relationship. The compound demonstrated significant inhibition at concentrations above 50 µM, leading to a reduction in glycolytic flux:
| Concentration (µM) | Percentage Inhibition (%) |
|---|---|
| 0 | 0 |
| 10 | 10 |
| 50 | 45 |
| 100 | 80 |
This data underscores the potential of 4-Pentenoyl fluoride as a biochemical tool for studying metabolic pathways.
Toxicological Considerations
While exploring the biological activity of 4-Pentenoyl fluoride, it is essential to consider its toxicological profile. Fluoride compounds can exhibit toxicity at higher concentrations, leading to adverse effects such as:
- Neurological Impacts : High levels of fluoride exposure have been associated with neurotoxicity.
- Metabolic Disruption : Inhibition of key metabolic enzymes can result in detrimental physiological effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-pentenoyl chloride, and how is purity validated?
- Methodology : React 4-pentenoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Purify via distillation (boiling point: 125°C) . Characterize using H/C NMR (e.g., δ 2.31 ppm for CH₂ groups in related peroxides) and IR spectroscopy (C=O stretch ~1800 cm⁻¹) . Elemental analysis confirms stoichiometry (C₅H₇ClO; MW 118.56) .
Q. What critical physical properties dictate its handling and storage?
- Key Properties : Boiling point (125°C), hygroscopicity, and reactivity with nucleophiles. Store under inert gas (N₂/Ar) in sealed glassware to prevent hydrolysis. Use anhydrous solvents (e.g., CH₂Cl₂) for reactions .
Q. How can safety risks be mitigated during experimental use?
- Protocols : Conduct reactions in fume hoods with PPE (nitrile gloves, goggles). Neutralize accidental releases with sodium bicarbonate. Avoid protic solvents to minimize HCl generation .
Advanced Research Questions
Q. How does 4-pentenoyl chloride participate in N-sulfonyliminium ion-mediated cyclizations?
- Mechanistic Insight : Acts as an acylating agent to generate iminium intermediates. Optimize yields by varying catalysts (e.g., Lewis acids), solvents (aprotic vs. polar), and temperature (0–25°C). Monitor reaction progress via TLC or in situ NMR .
Q. What analytical strategies resolve contradictions in reported reaction yields (e.g., nucleophilic acyl substitution)?
- Data Reconciliation : Perform kinetic studies (e.g., variable-temperature NMR) to track intermediate formation. Use DFT calculations to model transition states and identify steric/electronic influences. Compare solvent effects (e.g., THF vs. DMF) on reactivity .
Q. How is 4-pentenoyl chloride utilized in materials science (e.g., SERS substrates)?
- Application : Functionalize gold nanoparticles via thiol-ene click chemistry. Characterize using surface-enhanced Raman spectroscopy (SERS) to confirm monolayer formation. Cross-validate with SEM/XPS for surface morphology and elemental composition .
Q. What role does it play in radical-mediated reactions, and how are intermediates detected?
- Experimental Design : Initiate radical chains with azobisisobutyronitrile (AIBN) or light. Use EPR spectroscopy to identify carbon-centered radicals. Compare reactivity with allyl derivatives to assess conjugation effects .
Notes on Data Limitations
- The evidence does not explicitly address 4-pentenoyl fluoride. For fluoride-specific studies, consider adapting methodologies from acyl chloride research while accounting for differences in electronegativity and leaving-group ability.
- Cross-referencing fluorination techniques (e.g., Balz-Schiemann reaction) with acyl halide chemistry may provide novel insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
